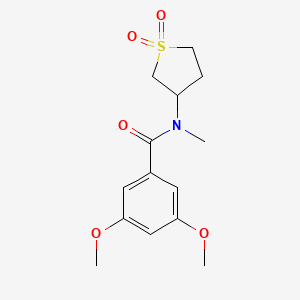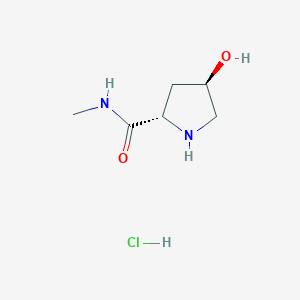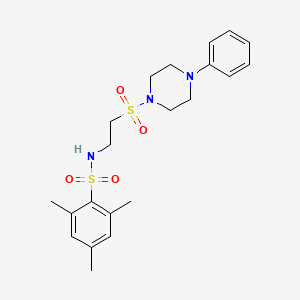
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of the N-(1,1-dioxidotetrahydrothiophen-3-yl) class of compounds . These compounds have been studied for their potential as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized through various chemical reactions . The synthesis often involves the use of an ether-based scaffold paired with a sulfone-based head group .Aplicaciones Científicas De Investigación
Receptor Binding Studies
[3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide A Novel Sigma-2 Receptor Probe
A study by Xu et al. (2005) on benzamide analogues, similar in structure to the specified compound, developed [3H]RHM-1 as a novel sigma-2 receptor probe. This probe demonstrated high affinity for sigma2 receptors in vitro, offering a tool for studying the role of sigma2 receptors in diseases and potential therapeutic interventions (Xu et al., 2005).
Polymer Science
Synthesis and Characterization of Some Novel Aromatic Polyimides Butt et al. (2005) synthesized new diamines and polymerized them with various dianhydrides to create aromatic polyimides. These polymers, bearing functional groups similar to the specified compound, exhibited high thermal stability and solubility in organic solvents, underscoring their potential for advanced material applications (Butt et al., 2005).
Tumor Imaging
Assessment of Cellular Proliferation in Tumors by PET Using 18F-ISO-1 Dehdashti et al. (2013) investigated the use of a cellular proliferative marker similar in structure to the specified compound, for PET imaging in patients with malignant neoplasms. The study demonstrated the potential of this agent in evaluating tumor proliferation, suggesting its applicability in clinical trials for cancer diagnosis and treatment monitoring (Dehdashti et al., 2013).
Catalysis
Rhodium(III)-Catalyzed Chemodivergent Annulations Xu et al. (2018) conducted a study on the chemodivergent and redox-neutral annulations involving N-methoxybenzamides and sulfoxonium ylides via Rh(III)-catalyzed C-H activation. This research highlights the catalytic potential of compounds bearing functional groups similar to the specified compound in synthesizing complex molecules, which is crucial for pharmaceutical and material science applications (Xu et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. This activation results in the modulation of cell excitability .
Biochemical Pathways
The activation of GIRK channels affects the GPCR signaling pathways . The downstream effects of this activation include changes in cell excitability, which can have various physiological effects .
Pharmacokinetics
It has been noted that the compound displaysnanomolar potency as a GIRK1/2 activator . It also shows improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability . This can have various effects at the molecular and cellular levels, depending on the specific physiological context .
Safety and Hazards
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,5-dimethoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-15(11-4-5-21(17,18)9-11)14(16)10-6-12(19-2)8-13(7-10)20-3/h6-8,11H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAZVUGRKXIKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Tert-butyl-2-[1-[2-(4-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2430843.png)


![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2430854.png)


![4-(dimethylsulfamoyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2430858.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2430859.png)
![3-allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2430860.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methylbenzamide](/img/structure/B2430861.png)

![N-allyl-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoyl}-1H-pyrrole-2-carboxamide](/img/structure/B2430863.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2430865.png)